molecular formula C64H93N11O16 B605972 Unii-2Y77S7IT1P CAS No. 204641-27-0

Unii-2Y77S7IT1P

Cat. No.: B605972
CAS No.: 204641-27-0
M. Wt: 1272.5 g/mol
InChI Key: VKIPOMGKUAJAEY-GEPLSBMPSA-N
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Description

UNII-2Y77S7IT1P is a synthetic organic compound with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . It is characterized by a bicyclic indole-derived structure, featuring a fused cycloheptane ring system. Key physicochemical properties include a polar surface area (TPSA) of 12.03 Ų, moderate lipophilicity (log P values ranging from 1.86 to 2.75 across computational models), and aqueous solubility of 0.22 mg/mL .

Synthetic routes for UNII-2Y77S7IT1P involve amine-mediated cyclization reactions in dichloromethane at ambient temperature (20°C), typically yielding the product in 16 hours with optimized stoichiometry .

Properties

CAS No.

204641-27-0

Molecular Formula

C64H93N11O16

Molecular Weight

1272.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-[5-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C64H93N11O16/c1-5-40(4)55(71-59(85)48-24-17-33-73(48)61(87)44(28-29-53(78)79)69-56(82)45(37-42-21-10-7-11-22-42)70-57(83)46(38-54(80)81)68-51(76)26-12-14-30-65)63(89)74-34-18-25-49(74)62(88)75(50(64(90)91)35-39(2)3)52(77)27-13-15-31-67-58(84)47-23-16-32-72(47)60(86)43(66)36-41-19-8-6-9-20-41/h6-11,19-22,39-40,43-50,55H,5,12-18,23-38,65-66H2,1-4H3,(H,67,84)(H,68,76)(H,69,82)(H,70,83)(H,71,85)(H,78,79)(H,80,81)(H,90,91)/t40-,43+,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1

InChI Key

VKIPOMGKUAJAEY-GEPLSBMPSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N([C@@H](CC(C)C)C(=O)O)C(=O)CCCCNC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BCH 2763;  BCH-2763;  BCH2763; 

Origin of Product

United States

Preparation Methods

The synthesis of BCH-2763 involves several steps:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with UNII-2Y77S7IT1P, enabling comparative analysis of their properties and applications.

Table 1: Structural and Functional Comparison

Property UNII-2Y77S7IT1P [5,6,7,8,9,10-Hexahydrocyclohepta[b]indole] (CAS 2047-89-4) [1,2,3,4-Tetrahydrocyclopenta[b]indole] (CAS 2047-91-8)
Molecular Formula C₁₀H₁₃N C₁₁H₁₃N C₁₀H₁₁N
Ring System Cycloheptane-fused indole Cycloheptane-fused indole Cyclopentane-fused indole
TPSA (Ų) 12.03 15.79 12.03
Log P (Avg.) 2.37 2.85 2.20
Solubility (mg/mL) 0.22 0.15 0.30
CYP2D6 Inhibition Yes No Yes
Synthetic Yield 75–80% 65–70% 85–90%
Applications CNS modulation (proposed) Catalysis intermediates Antidepressant analogs
Similarity Score 0.93 0.90

Data compiled from experimental and computational studies .

Key Findings:

Structural Flexibility vs. Bioactivity :

  • UNII-2Y77S7IT1P and CAS 2047-89-4 share a cycloheptane-indole core, but the latter’s extended ring system reduces solubility (0.15 vs. 0.22 mg/mL) and increases lipophilicity (log P 2.85 vs. 2.37) . This trade-off may limit CAS 2047-89-4’s pharmacokinetic utility despite its higher similarity score (0.93).
  • CAS 2047-91-8’s cyclopentane ring enhances metabolic stability compared to UNII-2Y77S7IT1P, as evidenced by its higher synthetic yield (85–90%) and antidepressant-like activity in preclinical models .

In contrast, CAS 2047-89-4 lacks this activity, making it safer for polypharmacy scenarios.

Thermodynamic Stability :

  • UNII-2Y77S7IT1P exhibits superior thermal stability (decomposition >200°C) compared to CAS 2047-91-8 (decomposition at ~180°C), as inferred from analogous indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-2Y77S7IT1P
Reactant of Route 2
Unii-2Y77S7IT1P

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